Physicochemical Differentiation: Lipophilicity (XLogP3-AA) of 1-Cyclopropyl vs. 1-Allyl Pyrazinone Analog
The target compound's N1-cyclopropyl group confers a computed XLogP3-AA of 1.7 [1]. Its closest commercially available analog, 1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one, features an N1-allyl substituent; while a direct experimentally measured logP is not publicly available for either compound, the replacement of a cyclopropyl with an allyl group is predicted to increase lipophilicity based on π-contribution differences and is associated with altered metabolic stability profiles [2]. The lower predicted lipophilicity of the cyclopropyl analog may be advantageous for researchers seeking reduced non-specific protein binding or improved aqueous solubility in biochemical assays.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 (PubChem computed) |
| Comparator Or Baseline | 1-Allyl analog: XLogP3-AA not publicly computed; class-level prediction suggests higher value |
| Quantified Difference | Not directly quantified; directionally lower lipophilicity inferred for the cyclopropyl analog |
| Conditions | Computed property; no experimental logP/logD data available |
Why This Matters
For procurement decisions in early drug discovery, a lower lipophilicity profile can directly influence a compound's suitability for fragment-based screening or as a starting point for lead optimization where ligand efficiency metrics are critical.
- [1] PubChem Compound Summary for CID 134160869. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one (Accessed April 29, 2026). View Source
- [2] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 2011, 24, 9, 1420-1456. (Provides established framework for impact of lipophilicity on drug-like properties). View Source
